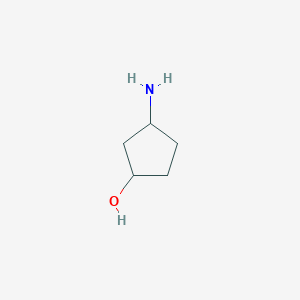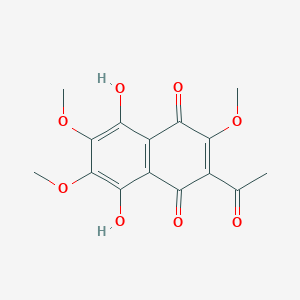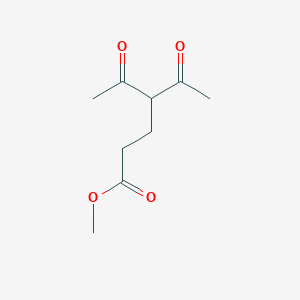
1-Chloro-2-(phenylethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(phenylethynyl)benzene, also known as 1-chloro-2-phenylethynylbenzene or 1-chloro-2-phenylethynylbenzene, is an organic compound with the molecular formula C14H9Cl. It is a colorless liquid that is used in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(phenylethynyl)benzene is not fully understood, but it is believed to act as an electrophile in various reactions. It is known to undergo nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1-Chloro-2-(phenylethynyl)benzene. However, it has been shown to exhibit some cytotoxicity towards cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Chloro-2-(phenylethynyl)benzene in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods without degradation. However, its low solubility in water can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several future directions for research involving 1-Chloro-2-(phenylethynyl)benzene. One area of interest is in the development of new synthetic routes to produce the compound in higher yields and with greater efficiency. Another area of research is in the exploration of its potential as an anticancer agent, including the investigation of its mechanism of action and its efficacy in vivo. Additionally, the development of new materials based on 1-Chloro-2-(phenylethynyl)benzene could have potential applications in various fields, including electronics and materials science.
Méthodes De Synthèse
The synthesis of 1-Chloro-2-(phenylethynyl)benzene is typically achieved through the reaction of 1-chloro-2-iodo-benzene with phenylacetylene in the presence of a palladium catalyst. The reaction takes place under mild conditions and produces a high yield of the desired product.
Applications De Recherche Scientifique
1-Chloro-2-(phenylethynyl)benzene has been used in various scientific research applications, including as a reactant in the synthesis of other organic compounds. It has also been used as a starting material for the preparation of novel materials with interesting physical and chemical properties.
Propriétés
Numéro CAS |
10271-57-5 |
|---|---|
Nom du produit |
1-Chloro-2-(phenylethynyl)benzene |
Formule moléculaire |
C14H9Cl |
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
1-chloro-2-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C14H9Cl/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H |
Clé InChI |
IUGPZGPRLHJZAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2Cl |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=CC=C2Cl |
Autres numéros CAS |
10271-57-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




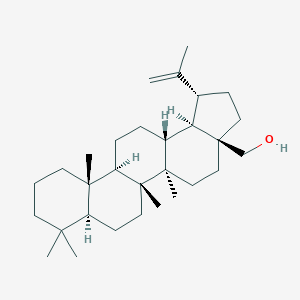
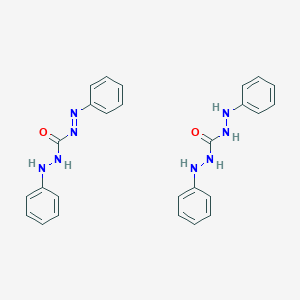
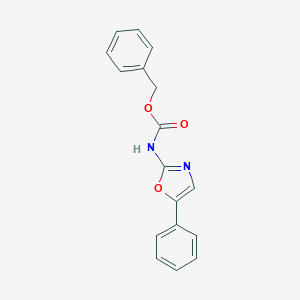

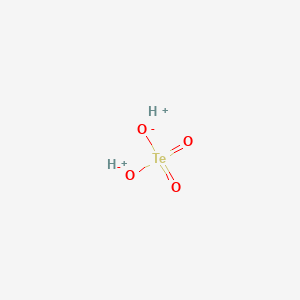
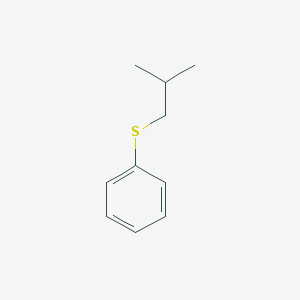
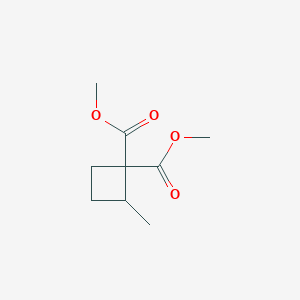


![Cytidine,[5-3H]](/img/structure/B77100.png)
